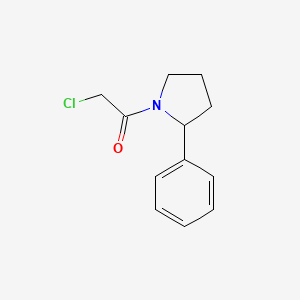

2-Chloro-1-(2-phenylpyrrolidin-1-yl)ethan-1-one

Description

2-Chloro-1-(2-phenylpyrrolidin-1-yl)ethan-1-one is a chloroacetylated pyrrolidine derivative characterized by a phenyl-substituted pyrrolidine ring and a reactive α-chloroketone group. The α-chloroketone moiety enables nucleophilic substitution reactions, making it a versatile intermediate in synthesizing heterocyclic compounds, pharmaceuticals, and agrochemicals.

Properties

IUPAC Name |

2-chloro-1-(2-phenylpyrrolidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c13-9-12(15)14-8-4-7-11(14)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBQFZQRLMFTBOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CCl)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2-phenylpyrrolidin-1-yl)ethan-1-one typically involves the reaction of 2-phenylpyrrolidine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-Phenylpyrrolidine+Chloroacetyl chloride→2-Chloro-1-(2-phenylpyrrolidin-1-yl)ethan-1-one

The reaction is usually conducted in an organic solvent like dichloromethane at a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of 2-Chloro-1-(2-phenylpyrrolidin-1-yl)ethan-1-one can be optimized by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2-phenylpyrrolidin-1-yl)ethan-1-one undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by various nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Formation of azides, thiols, or amines.

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Scientific Research Applications

2-Chloro-1-(2-phenylpyrrolidin-1-yl)ethan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-phenylpyrrolidin-1-yl)ethan-1-one involves its interaction with various molecular targets. The chloroacetyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or disruption of cellular processes. The phenylpyrrolidine moiety may also interact with specific receptors or enzymes, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-Chloro-1-(2-phenylpyrrolidin-1-yl)ethan-1-one with structurally related α-chloroketones:

Limitations and Challenges

- Synthetic Yields : Yields for α-chloroketone derivatives vary widely (e.g., 45% for compound 5a vs. >80% for industrial-scale syntheses ).

- Stability : Some compounds, like 2-Chloro-1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one (CAS: 1553611-49-6), are discontinued due to stability or toxicity concerns .

Biological Activity

2-Chloro-1-(2-phenylpyrrolidin-1-yl)ethan-1-one is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a chloroacetyl group attached to a phenylpyrrolidine moiety, which contributes to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The chemical structure of 2-Chloro-1-(2-phenylpyrrolidin-1-yl)ethan-1-one can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | 2-chloro-1-(2-phenylpyrrolidin-1-yl)ethanone |

| CAS Number | 1153987-96-2 |

| Molecular Formula | C12H14ClNO |

| Molecular Weight | 223.6987 g/mol |

| Boiling Point | Not specified |

Synthesis

The synthesis of this compound typically involves the reaction of 2-phenylpyrrolidine with chloroacetyl chloride in the presence of a base like triethylamine. This reaction is generally conducted in an organic solvent such as dichloromethane at low temperatures (0–5°C) to manage the exothermic nature of the reaction.

The biological activity of 2-Chloro-1-(2-phenylpyrrolidin-1-yl)ethan-1-one is primarily attributed to the interaction of its chloroacetyl group with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, potentially inhibiting enzyme activity or disrupting cellular processes. The phenylpyrrolidine moiety may also engage with specific receptors, contributing to its overall biological effects.

Antimicrobial and Anticancer Properties

Research indicates that compounds similar to 2-Chloro-1-(2-phenylpyrrolidin-1-yl)ethan-1-one exhibit significant antimicrobial and anticancer properties. For instance, studies have shown that pyrrolidine derivatives can inhibit the growth of various bacterial strains and cancer cell lines, suggesting potential therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

- Antimicrobial Activity : A study published in Journal of Medicinal Chemistry demonstrated that pyrrolidine derivatives exhibit strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) analysis highlighted that modifications in the pyrrolidine ring could enhance efficacy.

- Anticancer Effects : Research conducted by Upadhyaya et al. indicated that certain pyrrolidine derivatives possess cytotoxic effects on cancer cell lines, including breast and lung cancer cells. The study emphasized the importance of the chloroacetyl group for enhancing anticancer activity.

- Neuroprotective Properties : Another study explored the neuroprotective effects of similar compounds in models of neurodegenerative diseases, suggesting that these derivatives may mitigate oxidative stress and apoptosis in neuronal cells.

Comparison with Similar Compounds

The biological activity of 2-Chloro-1-(2-phenylpyrrolidin-1-yl)ethan-1-one can be compared with other related compounds:

| Compound Name | Biological Activity |

|---|---|

| 2-Chloro-1-(4-phenylpiperidin-1-yl)ethan-1-one | Antidepressant, analgesic properties |

| 2-Chloro-1-(2-phenylethyl)piperidin-1-yletanone | Antimicrobial activity |

| 2-Chloro-1-(1-phenylpyrrolidin-2-yletanone | Anticancer properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.